molecular formula C8H13N3S B2396948 [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea CAS No. 861316-71-4

[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea

Cat. No.: B2396948
CAS No.: 861316-71-4
M. Wt: 183.27
InChI Key: YSFRPMZEKVIQMF-YFHOEESVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea typically involves the reaction of an isothiocyanate with an amine. One common method is the condensation of 3-methylcyclohex-2-en-1-amine with thiocarbamoyl chloride under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired thiourea derivative.

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea stands out due to its unique structure, which combines the properties of a cyclohexene ring with the reactivity of a thiourea moiety. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and catalysis .

Properties

IUPAC Name

[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h5H,2-4H2,1H3,(H3,9,11,12)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFRPMZEKVIQMF-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC(=S)N)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\NC(=S)N)/CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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